1,4-Bis(octyloxy)benzene

Nonlinear Optics Conjugated Polymers Solvatochromism

This para-substituted derivative provides the precise linear geometry and balanced hydrophobicity required for soluble conjugated polymer and OLED chromophore synthesis. Its octyloxy chains enable homogeneous film formation without excessive π‑core dilution. Choose this specific precursor to achieve the desired solvatochromic behavior and device performance cited in advanced materials research.

Molecular Formula C22H38O2
Molecular Weight 334.5 g/mol
CAS No. 67399-94-4
Cat. No. B1363547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(octyloxy)benzene
CAS67399-94-4
Molecular FormulaC22H38O2
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC=C(C=C1)OCCCCCCCC
InChIInChI=1S/C22H38O2/c1-3-5-7-9-11-13-19-23-21-15-17-22(18-16-21)24-20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3
InChIKeyKFQGWEDSKAPIDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(octyloxy)benzene (CAS 67399-94-4): A Para-Dialkoxybenzene Building Block for Solution-Processable π‑Conjugated Materials


1,4-Bis(octyloxy)benzene is a para-dialkoxybenzene derivative (C22H38O2, molecular weight 334.54 g/mol) with two octyloxy chains symmetrically positioned at the 1,4-positions of a central benzene ring . This specific substitution pattern confers a linear molecular geometry and balanced hydrophobicity, establishing it as a critical precursor in the synthesis of soluble oligo(phenyleneethynediyl) derivatives, conjugated copolymers, and advanced chromophores [1].

1,4-Bis(octyloxy)benzene: Why Substituting with Ortho Isomers or Different Alkyl Chain Lengths Is Scientifically Unjustified


The para-substitution pattern of 1,4-bis(octyloxy)benzene is essential for maintaining a linear, rigid rod-like molecular geometry that promotes ordered π‑π stacking in the solid state, a feature absent in its ortho-substituted analog [1]. Furthermore, the octyl chain length is critically balanced to provide sufficient solubility in common organic solvents for solution processing without excessive dilution of the active π‑conjugated core [2]. Changing the alkyl chain length or regioisomerism alters the fundamental thermodynamics of self-assembly, solubility parameters, and the resultant optoelectronic properties of the final material, which cannot be recovered by simply adjusting processing conditions.

1,4-Bis(octyloxy)benzene (CAS 67399-94-4): Quantified Performance Differentiation vs. Comparator Molecules


Solvatochromic Differentiation of Copolymers: 1,4-Bis(octyloxy)benzene vs. Biphenyl Acceptor Units

In a 2025 study of thiophene-based donor-acceptor copolymers, the incorporation of 1,4-bis(octyloxy)benzene (DOB) as an acceptor unit imparted solvatochromic behavior that was absent in the analogous biphenyl (BP)-based copolymers [1]. The P(BT-DOB) and P(EDOT-DOB) copolymers exhibited a measurable shift in absorption maxima in varying toluene/acetonitrile solvent mixtures, whereas P(BT-BP) and P(EDOT-BP) showed no significant solvatochromic response under the same conditions. This demonstrates that the octyloxy-functionalized acceptor unit enables unique solvent-responsive optical properties not achievable with the structurally simpler biphenyl unit.

Nonlinear Optics Conjugated Polymers Solvatochromism

Photovoltaic Device Performance Improvement Using C60-OPE Conjugates Derived from 1,4-Bis(octyloxy)benzene

A 2004 study synthesized C60-oligo(phenyleneethynediyl) (OPE) conjugates starting from 2,5-diiodo-1,4-bis(octyloxy)benzene, a diiodinated derivative of the target compound [1]. The photovoltaic device performance of these C60-OPE conjugates was evaluated. Significantly, the devices prepared from the N,N-dialkylaniline-terminated C60-OPE derivatives (compounds 18 and 19) showed substantially improved performance compared to the unfunctionalized C60-OPE conjugates (compounds 16, 17, 27, and 28). This finding underscores that the 1,4-bis(octyloxy)benzene scaffold, when properly functionalized, provides a robust platform for synthesizing high-performance electron acceptors with tunable electronic properties.

Organic Photovoltaics Fullerene Derivatives Electron Acceptors

Synthesis of Diamino-Substituted Chromophore for OLEDs Using 1,4-Bis(octyloxy)benzene

A 2009 publication details the use of 1,4-bis(octyloxy)benzene as a starting material for the synthesis of (E,E)-1,4-bis(4'-aminostyryl)-2,5-bis(octyloxy)-benzene, a diamino-substituted terphenyldivinyl chromophore [1]. The octyloxy chains were critical for imparting the necessary solubility for subsequent synthetic steps and for the final chromophore's processing. This contrasts with the previously reported (E,E)-1,4-bis(4'-aminostyryl)-2,5-dimethoxybenzene, where the shorter methoxy chains would result in a more rigid, less soluble chromophore, limiting its utility in solution-processed OLEDs [1].

OLEDs Chromophores Energy Transfer

Synthesis of Tetraalkoxy[2.2]paracyclophane-1,9-diene Monomers Using a Dioctyloxybenzene Building Block

In a 2022 study, an unsymmetrical tetraalkoxy[2.2]paracyclophane-1,9-diene monomer was synthesized using an ortho-substituted and a para-substituted dioctyloxybenzene unit [1]. The resulting polymer, obtained via ring-opening metathesis polymerization (ROMP), exhibited unique, blue-shifted optical properties attributed to the alkoxy substitution pattern in the polymer backbone. This contrasts with symmetrical tetraalkoxy-pCpds that form as diastereomers and cannot be polymerized with high stereocontrol [1]. The ability to polymerize the chiral enantiomers (Sp)-pCpd and (Rp)-pCpd using an achiral initiator demonstrates the unique stereoelectronic environment created by the specific ortho-para dioctyloxybenzene substitution.

Ring-Opening Metathesis Polymerization Paracyclophanes Poly(p-phenylenevinylene)s

1,4-Bis(octyloxy)benzene (CAS 67399-94-4): Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Development of Solution-Processable Conjugated Copolymers for Nonlinear Optical Devices

Researchers developing donor-acceptor copolymers for nonlinear optics should prioritize 1,4-bis(octyloxy)benzene over biphenyl or unsubstituted benzene acceptors when solvatochromic behavior is desired [1]. The quantified difference in solvent-dependent optical response provides a direct route to materials with tunable absorption and emission properties for optical limiting and sensor applications.

Synthesis of High-Performance Fullerene-Based Electron Acceptors for Organic Photovoltaics

In the development of organic solar cells, 1,4-bis(octyloxy)benzene is the preferred precursor for constructing oligo(phenyleneethynediyl) (OPE) scaffolds [2]. The evidence shows that C60-OPE conjugates synthesized from this core, especially when further functionalized with electron-donating aniline groups, deliver significantly improved photovoltaic device performance compared to unfunctionalized derivatives.

Fabrication of Soluble Chromophores and Emitters for OLEDs

For the synthesis of emissive chromophores intended for solution-processed OLEDs, 1,4-bis(octyloxy)benzene offers a decisive advantage over shorter-chain dialkoxybenzene analogs [3]. The octyloxy chains confer the necessary solubility for both the synthetic intermediates and the final chromophore, enabling homogeneous film formation via spin-coating or inkjet printing, a capability not afforded by dimethoxy or diethoxy counterparts.

Construction of Stereocontrolled Poly(p-phenylenevinylene)s via ROMP

Polymer chemists aiming to synthesize well-defined poly(p-phenylenevinylene)s (PPVs) with narrow molecular weight distributions and unique optical properties should utilize tetraalkoxy[2.2]paracyclophane-1,9-diene monomers derived from ortho-para dioctyloxybenzene building blocks [4]. The evidence confirms that these monomers undergo living ROMP to afford polymers with controlled architectures, a feat unattainable with symmetrical tetraalkoxy-pCpd analogs.

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